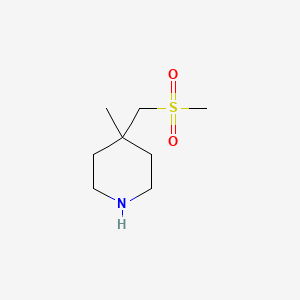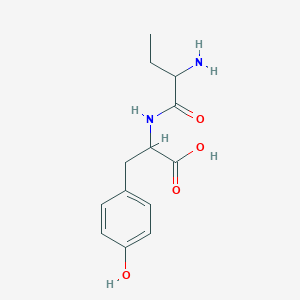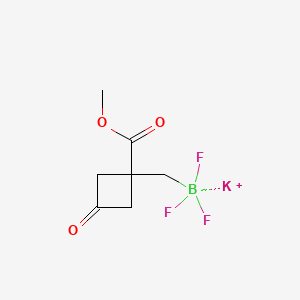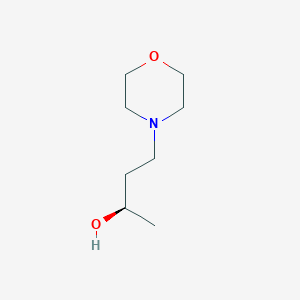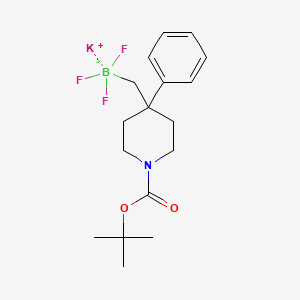
Potassium ((1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-yl)methyl)trifluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium ({1-[(tert-butoxy)carbonyl]-4-phenylpiperidin-4-yl}methyl)trifluoroboranuide is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of potassium ({1-[(tert-butoxy)carbonyl]-4-phenylpiperidin-4-yl}methyl)trifluoroboranuide typically involves the following steps:
Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group.
Formation of the Boronate Ester: The protected piperidine is then reacted with a boron reagent, such as potassium trifluoroborate, under suitable conditions to form the boronate ester.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using the same basic steps as the laboratory synthesis but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to handle the reagents and reaction conditions more precisely.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the boronate ester site.
Oxidation and Reduction: The phenyl group and the piperidine ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Reactions: The major products are typically the substituted derivatives of the original compound.
Oxidation and Reduction: The products depend on the specific conditions and reagents used but can include oxidized or reduced forms of the phenyl group or the piperidine ring.
科学研究应用
Potassium ({1-[(tert-butoxy)carbonyl]-4-phenylpiperidin-4-yl}methyl)trifluoroboranuide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential as a precursor for drug development is ongoing.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of potassium ({1-[(tert-butoxy)carbonyl]-4-phenylpiperidin-4-yl}methyl)trifluoroboranuide involves its ability to form stable boronate esters, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application but generally include interactions with nucleophiles and electrophiles in the reaction environment .
相似化合物的比较
Potassium tert-butoxide: A strong base used in organic synthesis.
Potassium {1-[(tert-butoxy)carbonyl]piperidin-4-yl}trifluoroboranuide: A similar compound with a piperidine ring but without the phenyl group.
属性
分子式 |
C17H24BF3KNO2 |
|---|---|
分子量 |
381.3 g/mol |
IUPAC 名称 |
potassium;trifluoro-[[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidin-4-yl]methyl]boranuide |
InChI |
InChI=1S/C17H24BF3NO2.K/c1-16(2,3)24-15(23)22-11-9-17(10-12-22,13-18(19,20)21)14-7-5-4-6-8-14;/h4-8H,9-13H2,1-3H3;/q-1;+1 |
InChI 键 |
UNIPAMYFAFFZEO-UHFFFAOYSA-N |
规范 SMILES |
[B-](CC1(CCN(CC1)C(=O)OC(C)(C)C)C2=CC=CC=C2)(F)(F)F.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


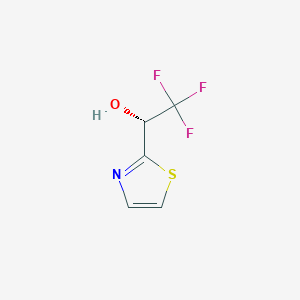
![6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-aminedihydrochloride](/img/structure/B13578877.png)
![3-[2-(dimethylamino)acetamido]-N-methylpropanamidehydrochloride](/img/structure/B13578884.png)
![4-acetyl-N-[3-(diethylcarbamoyl)phenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B13578885.png)
![[2,2-Dimethyl-3-(2-methylpropyl)cyclopropyl]methanamine](/img/structure/B13578888.png)
![2-[2-(Hydroxymethyl)pyrrolidin-1-yl]aceticacid,trifluoroaceticacid](/img/structure/B13578889.png)

